molecular formula C22H18ClNOS B14192100 N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide CAS No. 917876-76-7

N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide

Cat. No.: B14192100
CAS No.: 917876-76-7
M. Wt: 379.9 g/mol
InChI Key: PXLIOGBDOFQVEM-MRXNPFEDSA-N
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Description

N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorobenzenecarbothioyl group and a phenylethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide typically involves the reaction of 4-chlorobenzenecarbothioyl chloride with (1R)-1-phenylethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced on a larger scale using batch or continuous flow reactors. These methods ensure consistent quality and yield, which are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Studies often focus on understanding how modifications to its structure can enhance its efficacy and selectivity.

Medicine

In medicinal chemistry, derivatives of benzamides are explored for their potential therapeutic applications. While specific data on this compound is limited, similar compounds have been studied for their potential as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound may be used as a precursor in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzenecarbothioyl)-N-phenylbenzamide
  • N-(4-chlorobenzenecarbothioyl)-N-(1-phenylethyl)acetamide
  • N-(4-chlorobenzenecarbothioyl)-N-(1-phenylethyl)propionamide

Uniqueness

N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide is unique due to the presence of the (1R)-1-phenylethyl group, which can impart specific stereochemical properties and potentially enhance its biological activity compared to similar compounds.

Properties

CAS No.

917876-76-7

Molecular Formula

C22H18ClNOS

Molecular Weight

379.9 g/mol

IUPAC Name

N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide

InChI

InChI=1S/C22H18ClNOS/c1-16(17-8-4-2-5-9-17)24(21(25)18-10-6-3-7-11-18)22(26)19-12-14-20(23)15-13-19/h2-16H,1H3/t16-/m1/s1

InChI Key

PXLIOGBDOFQVEM-MRXNPFEDSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(=S)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(=S)C3=CC=C(C=C3)Cl

Origin of Product

United States

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